molecular formula C30H48O4 B1230169 Ganodermanontriol

Ganodermanontriol

Cat. No. B1230169
M. Wt: 472.7 g/mol
InChI Key: KASALCUNLBTNAA-LIPCCPSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganodermanontriol is a triterpenoid. It has a role as a metabolite.

Scientific Research Applications

  • Cancer Research :

    • Ganodermanontriol has demonstrated promising activity in inhibiting and reducing the proliferation of breast cancer cells. It has been found to be particularly effective against breast cancer cell lines MCF-7 and MDA-MB-231 (Kennedy et al., 2011).
    • It also exhibits anti-invasive properties by suppressing the expression of CDC20 and urokinase-plasminogen activator (uPA), critical in the growth and invasiveness of breast cancer cells (Jiang et al., 2011).
  • Antioxidant Properties :

    • This compound has been identified as a key ingredient in Ganoderma lucidum, showing strong antioxidative activities. It was particularly effective in bioassays against erythrocyte membrane oxidation and lipid peroxidation (Zhu et al., 1999).
  • Hepatoprotective Effect :

    • It has been observed to have hepatoprotective properties against oxidative stress induced by tert-butyl hydroperoxide (t-BHP), indicating potential for treating hepatic disorders. This compound induced expression of heme oxidase-1 (HO-1) and was regulated by the PI3K/Akt and p38 signaling pathways (Ha et al., 2013).
  • Anti-HIV Properties :

  • Anti-Inflammatory Properties :

    • This compound inhibited lipopolysaccharide-induced inflammatory responses and acute liver injury, suggesting its role in controlling inflammatory diseases (Hu et al., 2019).
  • Potential in Treating Hepatocellular Carcinoma :

    • It has been found to inhibit the expression of the Special AT-rich sequence-binding protein 1 (SATB1) gene in human hepatocellular carcinoma, thereby affecting tumor growth and metastasis (Xu et al., 2018).
  • Colorectal Cancer Research :

    • This compound showed potential as a chemotherapeutic agent in colorectal cancer by inhibiting ß-catenin signaling and suppressing the growth of colon cancer cells (Jedinák et al., 2011).

properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1

InChI Key

KASALCUNLBTNAA-LIPCCPSCSA-N

Isomeric SMILES

C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

synonyms

ganodermanontriol
GNDT triterpene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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